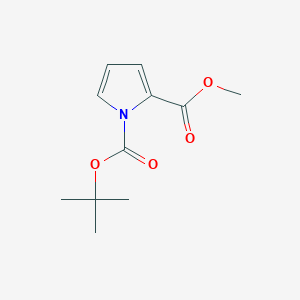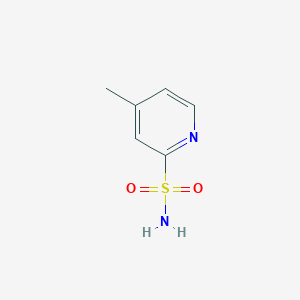
4-Metilpiridina-2-sulfonamida
Descripción general
Descripción
4-Methylpyridine-2-sulfonamide (4-MPS) is an organic compound with a unique chemical structure. It is a white crystalline solid with a melting point of 104-106°C. 4-MPS is a versatile molecule, with a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. The compound has been extensively studied due to its potential as a drug candidate, and its use as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos antimaláricos
4-Metilpiridina-2-sulfonamida: se ha investigado por su potencial como agente antimalárico. Los investigadores han diseñado una biblioteca virtual de nuevas [1,2,4]triazolo[4,3-a]piridinas que llevan un fragmento de sulfonamida, que incluye derivados de this compound. Estos compuestos se han estudiado utilizando métodos de cribado virtual y acoplamiento molecular dirigidos a la enzima falcipain-2, que es crucial para el parásito de la malaria. Algunos derivados han mostrado una actividad antimalárica in vitro prometedora, lo que indica que la this compound podría servir como punto de partida para futuros programas de descubrimiento de fármacos antimaláricos .
Propiedades antibacterianas
Los compuestos de sulfonamida, incluida la This compound, son conocidos por sus propiedades antibacterianas. Inhiben la enzima bacteriana dihidrofolato reductasa, que es esencial para la síntesis de folato en las bacterias, lo que evita el crecimiento bacteriano. Este mecanismo se explota para tratar una amplia gama de infecciones bacterianas tanto en humanos como en animales .
Interacciones biofísicas
El estudio de las interacciones biofísicas de las sulfonamidas, como la This compound, proporciona información sobre sus actividades farmacológicas. Estas interacciones pueden influir en la eficacia y toxicidad del fármaco. Comprender estas interacciones es crucial para diseñar fármacos con mejores perfiles terapéuticos y efectos secundarios mínimos .
Toxicidad ambiental
El impacto ambiental de las sulfonamidas, incluida la This compound, es un área de preocupación. Estos compuestos no son fácilmente biodegradables y pueden acumularse en el medio ambiente, causando potencialmente efectos adversos en la vida silvestre y los ecosistemas. La investigación en este campo se centra en evaluar la toxicidad ambiental de las sulfonamidas y encontrar formas de mitigar su impacto .
Síntesis de derivados del indol
This compound: se utiliza en la síntesis de derivados del indol, que son importantes en química medicinal. Los derivados indol-sulfonamida exhiben fuertes acciones antimicrobianas y se están explorando por su potencial terapéutico. Los métodos de síntesis de estos compuestos se refinan continuamente para mejorar su actividad biológica .
Investigación sobre la alergia a los medicamentos
La investigación sobre las reacciones alérgicas causadas por las sulfonamidas, incluida la This compound, es vital para la seguridad del paciente. Estos estudios tienen como objetivo comprender la base molecular de tales reacciones e identificar alternativas farmacológicas más seguras para las personas con alergia a las sulfonamidas .
Diseño y optimización de fármacos
This compound: juega un papel en el diseño y optimización de nuevos fármacos. Sus características estructurales a menudo se modifican para mejorar las propiedades del fármaco, como la potencia, la selectividad y la farmacocinética. Esta investigación es esencial para desarrollar medicamentos más efectivos y seguros .
Medicina veterinaria
En medicina veterinaria, los derivados de la This compound se utilizan para tratar enfermedades del ganado. Actúan como compuestos antibacterianos, particularmente para infecciones del tracto gastrointestinal y respiratorio en animales. La investigación en este campo se centra en optimizar el uso terapéutico de las sulfonamidas en aplicaciones veterinarias .
Mecanismo De Acción
Target of Action
4-Methylpyridine-2-sulfonamide, as a sulfonamide derivative, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methylpyridine-2-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect is a disruption in DNA synthesis, as folic acid is a precursor for purine and pyrimidine nucleotides, the building blocks of DNA .
Pharmacokinetics
Sulfonamides in general are known for their good absorption and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of 4-Methylpyridine-2-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents the bacteria from producing the nucleotides needed for DNA replication . This halts bacterial proliferation and helps to control bacterial infections .
Action Environment
The action of 4-Methylpyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which may impact its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions . More research would be needed to fully understand how environmental factors influence the action, efficacy, and stability of 4-Methylpyridine-2-sulfonamide.
Propiedades
IUPAC Name |
4-methylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGULVEPROMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485444 | |
| Record name | 4-methylpyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-78-5 | |
| Record name | 4-Methyl-2-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65938-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylpyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


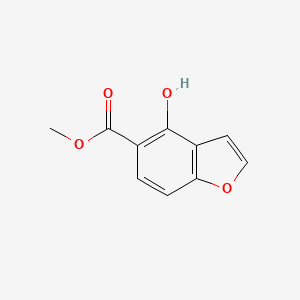
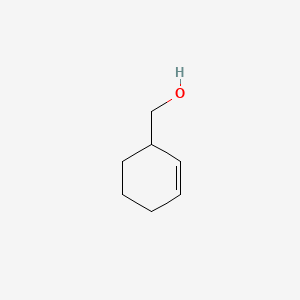
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
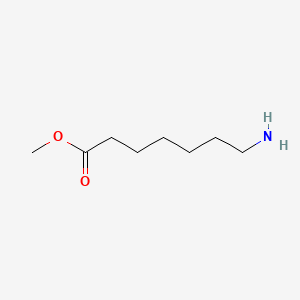

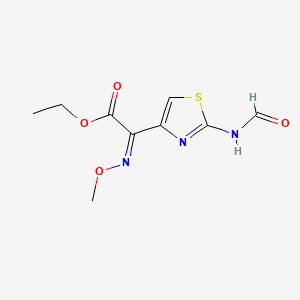
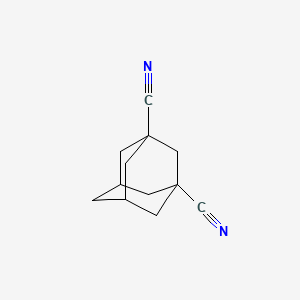
![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
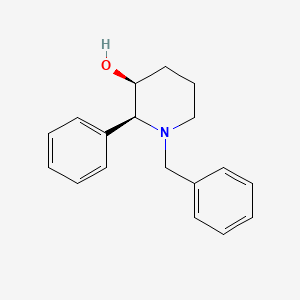
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)
